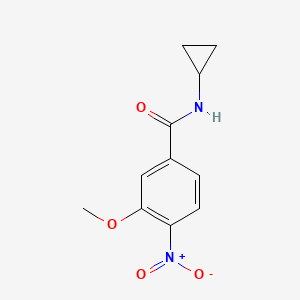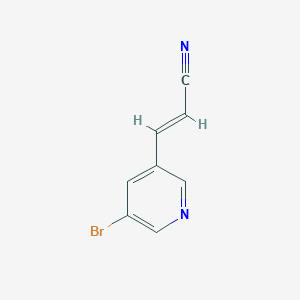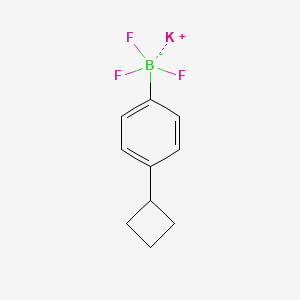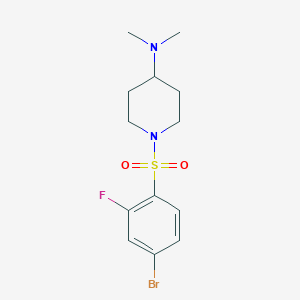
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide is an organic compound that features a trifluoromethoxy group, which is known for its significant impact on the compound’s chemical and biological properties. The presence of the trifluoromethoxy group often enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable component in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-propyl-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction. The process may include the following steps:
Nitration: The starting benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is then alkylated with propyl bromide to introduce the propyl chain.
Amidation: Finally, the compound undergoes amidation with 4-(trifluoromethoxy)benzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols .
Scientific Research Applications
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N-propyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, increasing its potency and selectivity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar structure but lacks the propyl chain and amide group.
3-Amino-4-(trifluoromethoxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of the propyl chain and amide group.
Uniqueness
3-Amino-N-propyl-4-(trifluoromethoxy)benzamide is unique due to the combination of the trifluoromethoxy group, propyl chain, and amide group. This combination enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-N-propyl-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-5-16-10(17)7-3-4-9(8(15)6-7)18-11(12,13)14/h3-4,6H,2,5,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAUUPHBLVWDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Iodopyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B7977635.png)



![[3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977662.png)
![[3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7977670.png)







